molecular formula C18H18ClN3O2 B2788761 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea CAS No. 905761-42-4

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea

Cat. No.: B2788761
CAS No.: 905761-42-4
M. Wt: 343.81
InChI Key: SDJOBHOVEHPEAH-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloro-methoxyphenyl group, a dihydropyrrol group, and a phenylurea moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3-chloro-4-methoxyaniline, through the reaction of 3-chloro-4-methoxybenzene with ammonia or an amine under suitable conditions.

    Cyclization: The intermediate is then subjected to cyclization to form the dihydropyrrol ring. This can be achieved through a reaction with a suitable reagent like acrolein or a similar compound.

    Urea Formation: The final step involves the reaction of the cyclized intermediate with phenyl isocyanate to form the desired urea derivative. This reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-16-10-9-14(12-15(16)19)22(17-8-5-11-20-17)18(23)21-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJOBHOVEHPEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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